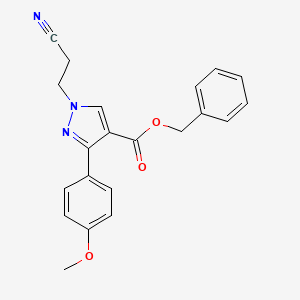
ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate
説明
Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate, also known as PCE or PCET, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the NMDA receptor in the brain. It is thought to block the ion channel of the receptor, which leads to a decrease in glutamate activity. This results in a decrease in neuronal excitation and produces the dissociative effects observed with ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate.
Biochemical and Physiological Effects
ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has been shown to produce a range of biochemical and physiological effects. It produces dose-dependent anesthesia and analgesia, as well as muscle relaxation. ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has also been shown to produce neurotoxicity in animals, although the relevance of this to humans is not clear.
実験室実験の利点と制限
Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It produces a well-defined dissociative state that can be easily measured and quantified. It also has a relatively short duration of action, which allows for repeated dosing and experimentation. However, ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has several limitations, including its potential for neurotoxicity and the fact that it is a controlled substance that requires special permits for use.
将来の方向性
There are several potential future directions for research on ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has also been shown to produce neuroprotective effects in some studies, which could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate and its effects on the brain and body.
Conclusion
Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate, or ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate, is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It produces dissociative anesthesia and has been used as a model compound for studying dissociative anesthetics. ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has potential therapeutic applications and produces a range of biochemical and physiological effects. However, it also has limitations, including its potential for neurotoxicity and its status as a controlled substance. Further research is needed to fully understand the mechanism of action of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate and its potential therapeutic applications.
合成法
The synthesis of ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate involves the reaction of 1-cyclohexylpiperidine with benzyl cyanide to form 1-(4-phenylcyclohexyl)piperidine. This intermediate is then esterified with ethyl chloroformate to yield ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate. The purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been shown to produce dissociative anesthesia in animals, which makes it a useful tool for studying certain brain functions. ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate has also been used as a model compound for studying the structure-activity relationship of dissociative anesthetics.
特性
IUPAC Name |
ethyl 1-(4-phenylcyclohexyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-2-23-20(22)18-12-14-21(15-13-18)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-7,17-19H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXBECAWTDIMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCC(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217983 | |
| Record name | Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate | |
CAS RN |
415967-80-5 | |
| Record name | Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415967-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-phenylcyclohexyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![2-(2-fluorophenyl)-N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5237040.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)

![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)
![methyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5237130.png)
